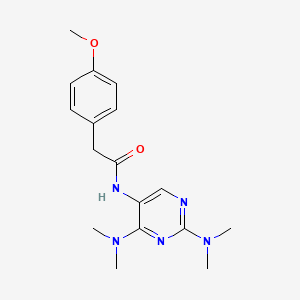
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, commonly known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. BAPTA-AM is a synthetic compound that is derived from the organic molecule pyrimidine, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. BAPTA-AM is a potent inhibitor of calcium ion channels and is used to study the role of calcium ions in various biological processes.
Aplicaciones Científicas De Investigación
Radioligand Imaging Applications
A study on the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET demonstrates the relevance of similar pyrimidine derivatives in medical imaging. Specifically, derivatives within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with fluorine atoms for labeling with fluorine-18, showcase their potential for in vivo imaging using positron emission tomography (PET). This illustrates the broader category's applicability in creating diagnostic tools for various neurological and oncological conditions (Dollé et al., 2008).
Antimicrobial and Analgesic Agents
Research on novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone reveals their anti-inflammatory and analgesic properties. These compounds, through their synthesis involving pyrimidine structures, have demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. This underscores the potential of pyrimidine derivatives in developing new pharmacological agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activities
A study on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid highlights the anticancer potential of specific pyrimidine derivatives. These compounds have shown significant in vitro and in vivo anticancer activity, illustrating the role of pyrimidine derivatives in chemotherapy and cancer treatment research (Su et al., 1986).
Parkinson's Disease Treatment
Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for treating Parkinson's disease showcases the therapeutic applications of pyrimidine derivatives. These compounds have been prepared with substituted pyridyl groups as C-6 substituents, demonstrating efficacy in animal models of Parkinson's disease and highlighting the potential for developing new treatments (Zhang et al., 2008).
Quantum Chemical Calculations
A study focusing on the synthesis and DFT studies of pyrimidin-1(2H)-ylaminofumarate derivatives delves into the quantum chemical properties of pyrimidine derivatives. This research emphasizes the importance of understanding the molecular properties of these compounds, which can be pivotal in designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Saracoglu et al., 2020).
Propiedades
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)16-14(11-18-17(20-16)22(3)4)19-15(23)10-12-6-8-13(24-5)9-7-12/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRBUZRBVCVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)
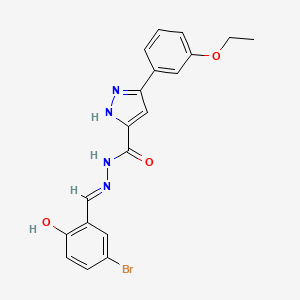
![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2961346.png)

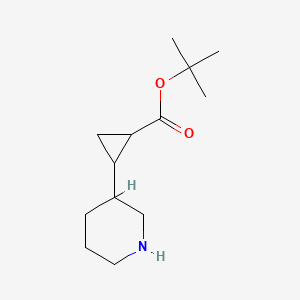
![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)
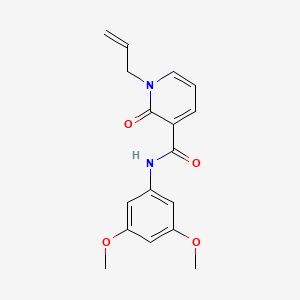
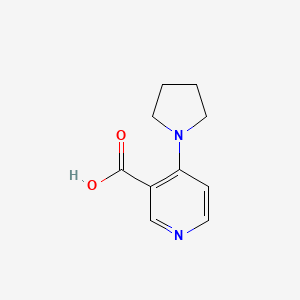
![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)